molecular formula C8H7BrO3 B121415 Methyl 4-bromo-3-hydroxybenzoate CAS No. 106291-80-9

Methyl 4-bromo-3-hydroxybenzoate

Cat. No.: B121415
CAS No.: 106291-80-9
M. Wt: 231.04 g/mol
InChI Key: VYOFPLOREOHCDP-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are pivotal reagents in synthetic organic chemistry, primarily due to the reactivity of the halogen substituent. The presence of a halogen atom, such as bromine or chlorine, on the aromatic ring provides a handle for a multitude of chemical transformations. nih.gov These include cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The ester functionality, while relatively stable, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic utility of these compounds. libretexts.org This dual reactivity allows for sequential and regioselective modifications, making halogenated benzoate esters indispensable in the multi-step synthesis of complex target molecules.

Overview of Substituted Hydroxybenzoic Acid Derivatives in Medicinal Chemistry and Materials Science

Substituted hydroxybenzoic acid derivatives are a class of compounds with profound importance in both medicinal chemistry and materials science. In the realm of medicinal chemistry, these derivatives are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties. nih.govresearchgate.netresearchgate.net The substitution pattern on the benzene (B151609) ring significantly influences their pharmacological profile. For instance, the position and nature of the substituents can modulate the compound's ability to interact with biological targets such as enzymes and receptors. mdpi.com

In materials science, substituted hydroxybenzoic acid derivatives are utilized in the synthesis of advanced polymers and liquid crystals. The rigid aromatic core combined with the potential for hydrogen bonding and other intermolecular interactions makes them ideal components for creating materials with specific thermal, optical, and mechanical properties. Their ability to self-assemble into ordered structures is a key feature exploited in the design of novel functional materials.

Contextualization of Methyl 4-bromo-3-hydroxybenzoate within Chemical Synthesis and Derivatization

This compound is a specific and valuable member of the halogenated hydroxybenzoate family. It serves as a crucial starting material and intermediate in the synthesis of a variety of more complex molecules. nih.gov Its structure, featuring a bromine atom para to the methoxycarbonyl group and a hydroxyl group in the meta position, offers distinct reactivity patterns. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the hydroxyl and ester groups can be further modified. This trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular architectures. For example, it is a reactant used in the preparation of selective inhibitors. chemicalbook.com

Historical Development and Early Research on Brominated Phenolic Esters

The study of brominated phenolic esters has a history that parallels the development of modern organic chemistry. Early research, dating back to the late 19th and early 20th centuries, focused on the fundamental reactions of these compounds, such as their synthesis via the bromination of phenolic esters and the characterization of their basic chemical properties. acs.org These initial investigations laid the groundwork for understanding the influence of substituents on the reactivity of the benzene ring. Over the years, with the advent of more sophisticated analytical techniques and a deeper understanding of reaction mechanisms, the research has evolved. Scientists began to explore the more nuanced aspects of their chemistry, including regioselective bromination and their application in the synthesis of targeted compounds with specific biological or material properties. acs.org The first isolation of polybrominated diphenyl ethers (PBDEs) from marine sponges in 1981 sparked significant interest in naturally occurring brominated phenols and their potential applications. mdpi.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 106291-80-9 alfa-chemistry.comsigmaaldrich.com
Molecular Formula C8H7BrO3 alfa-chemistry.comuni.lu
Molecular Weight 231.04 g/mol alfa-chemistry.comichemical.com
Melting Point 121-125 °C alfa-chemistry.comichemical.com
Boiling Point 318 °C at 760 mmHg alfa-chemistry.comichemical.com
Density 1.627 g/cm³ alfa-chemistry.comichemical.com
Appearance White to Almost white powder to crystal tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFPLOREOHCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423741
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-80-9
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-hydroxybenzoate
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Synthetic Methodologies and Reaction Pathways for Methyl 4 Bromo 3 Hydroxybenzoate

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of a bromine atom onto a pre-existing benzene (B151609) ring structure. The most common strategy is the electrophilic bromination of a suitable substituted benzoate (B1203000).

The most direct route to methyl 4-bromo-3-hydroxybenzoate is the electrophilic bromination of methyl 3-hydroxybenzoate. chemicalbook.com This reaction leverages the directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups already present on the aromatic ring.

The primary challenge in the bromination of methyl 3-hydroxybenzoate is controlling the position of the incoming bromine atom, a concept known as regioselectivity. The two substituents on the ring exert competing influences on where the electrophilic attack occurs.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. This means it strongly encourages the substitution of incoming electrophiles at the positions immediately adjacent (ortho, C2 and C6) and directly opposite (para, C4) to it.

Methoxycarbonyl Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring, making the reaction slower, and directs incoming groups to the positions meta to it (C2, C5, and C6). wordpress.com

When both groups are considered, their directing effects overlap. The powerful activating effect of the hydroxyl group dominates, making the positions at C2, C4, and C6 the most likely sites for bromination. The primary regioselectivity challenge is to favor bromination at the desired C4 (para) position over the electronically similar C2 and C6 (ortho) positions. nih.gov The formation of a mixture of isomers, such as methyl 2-bromo-3-hydroxybenzoate and the target this compound, is a common outcome that necessitates careful optimization.

To achieve a high yield of the desired single-brominated product (monobromination) and enhance the selectivity for the C4 isomer, precise control over reaction conditions is essential. Key parameters that are often optimized include the choice of brominating agent, solvent, temperature, and catalyst. For the synthesis of the isomeric methyl 3-bromo-4-hydroxybenzoate, a patented method highlights conditions that can be adapted to this synthesis. google.com

Table 1: Optimized Reaction Conditions for Selective Monobromination
ParameterConditionRationale
Temperature Low temperatures, typically between -10°C and 5°CHelps to control the reaction rate, reducing the likelihood of over-bromination and potentially improving regioselectivity by favoring the thermodynamically more stable para product. google.com
Solvent Halogenated alkanes (e.g., Dichloromethane (B109758), Chloroform) or ether solventsThese solvents are relatively inert and effectively dissolve the reactants. Dichloromethane is a common choice. google.com
Brominating Agent Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)Bromine is a common and effective brominating agent. NBS is a milder source of electrophilic bromine, which can sometimes provide better selectivity and is easier to handle. nih.gov
Catalyst Glacial Acetic AcidCan act as both a solvent and a mild catalyst, facilitating the reaction while avoiding the harshness of strong Lewis acids. google.com

The strong activating nature of the hydroxyl group not only directs the first bromine atom but also makes the resulting monobrominated product, this compound, susceptible to a second bromination. This leads to the formation of dibrominated by-products. In a similar synthesis of an isomer, the formation of a dibromo by-product is a noted problem. google.com For the bromination of methyl 3-hydroxybenzoate, the most likely dibrominated by-product would be methyl 2,4-dibromo-3-hydroxybenzoate , where a second bromine atom adds to one of the remaining activated ortho positions.

Strategies to minimize this over-reaction include:

Stoichiometric Control: Using a precise molar equivalent or only a slight excess of the brominating agent relative to the starting material.

Slow Addition: Adding the brominating agent dropwise to the reaction mixture to maintain a low concentration at all times.

Low Temperature: Conducting the reaction at reduced temperatures to decrease the rate of the second bromination, which typically requires a higher activation energy. google.com

Monitoring Reaction Progress: Using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, but before significant amounts of the dibrominated product appear.

A catalyst is generally required to make the bromine molecule a sufficiently strong electrophile to react with the aromatic ring, even an activated one. libretexts.org The choice of catalyst can significantly impact reaction efficiency and selectivity.

Lewis Acids: Traditional catalysts like iron(III) bromide (FeBr₃) are highly effective. They function by polarizing the Br-Br bond, creating a more potent electrophilic species (Br⁺) that can attack the benzene ring. libretexts.org

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts. rsc.org The defined channels and cavities within the zeolite structure can favor the formation of the sterically less hindered para isomer over the bulkier ortho isomers, thereby enhancing regioselectivity. Zeolites are also reusable, making them an environmentally friendly option. rsc.org

N-Bromosuccinimide (NBS) Systems: NBS is often used as an alternative to liquid bromine. It can be used with a catalyst or sometimes just with a protic solvent or silica (B1680970) gel, which can activate the NBS and promote regioselective bromination. nih.gov

Novel Catalysts: Research continues to develop more efficient and selective catalytic systems. For instance, Fe₃O₄@SiO₂/CuO nanocatalysts have been used for the highly regioselective aerobic bromination of various aromatic compounds, offering high yields and para-selectivity. researchgate.net

Table 2: Catalytic Systems for Electrophilic Bromination
Catalyst SystemTypeKey Advantage(s)
FeBr₃Lewis AcidHigh reactivity, effective at generating the electrophile. libretexts.org
Zeolites (e.g., NaY, HX)Heterogeneous Acid CatalystHigh para-selectivity due to shape-selective channels, reusable. rsc.org
NBS / Silica GelSolid-Supported ReagentMilder reaction conditions, good regioselectivity. nih.gov
Glacial Acetic AcidAcid Catalyst/SolventMild, reduces by-products, simplifies workup. google.com
Fe₃O₄@SiO₂/CuO NanocatalystNanocatalystHigh para-selectivity, high yield, reusable, green oxidant (O₂). researchgate.net

An alternative synthetic route involves changing the order of the chemical transformations. Instead of brominating the final ester, one could first brominate the corresponding carboxylic acid and then perform the esterification.

This two-step pathway proceeds as follows:

Bromination of 3-Hydroxybenzoic Acid: In the first step, 3-hydroxybenzoic acid is brominated to yield 4-bromo-3-hydroxybenzoic acid . The directing effects of the -OH and -COOH groups are similar to the starting material in the previous method, presenting the same regioselectivity challenges. However, isolating the desired acid isomer at this stage can sometimes be simpler than separating the ester isomers.

Fischer Esterification: The purified 4-bromo-3-hydroxybenzoic acid is then reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This classic Fischer esterification reaction converts the carboxylic acid group into a methyl ester, yielding the final product, this compound.

This approach can be advantageous if the separation of the isomeric bromo-hydroxybenzoic acids is more efficient than the separation of the corresponding methyl esters.

Bromination of Methyl 3-Hydroxybenzoate

Multi-Step Synthetic Routes

The synthesis of this compound is typically achieved through multi-step pathways that allow for the precise introduction of the required functional groups onto the aromatic ring. The most common and direct approach involves the esterification of the corresponding carboxylic acid.

Esterification of 4-Bromo-3-hydroxybenzoic Acid

The primary and most straightforward route to this compound is the esterification of its carboxylic acid precursor, 4-Bromo-3-hydroxybenzoic acid. This reaction specifically targets the carboxylic acid group, converting it into a methyl ester while leaving the phenolic hydroxyl group intact.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. Several methods are available, with the Fischer-Speier esterification being the most classic and widely used approach, especially on a large scale. ijstr.org

Fischer-Speier Esterification: This method involves reacting the carboxylic acid (4-Bromo-3-hydroxybenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst. ijstr.orgiajpr.com The mechanism, which is reversible, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound, and regenerates the acid catalyst. ijstr.org

Commonly used acid catalysts for this reaction include:

Concentrated Sulfuric Acid (H₂SO₄) labmanager.com

Hydrogen Chloride (HCl) gas

p-Toluenesulfonic acid (p-TsOH)

To drive the equilibrium towards the product side, the water formed during the reaction is often removed, for example, by azeotropic distillation using a Dean-Stark apparatus. ijstr.org

Alternative Esterification Methods: While Fischer esterification is common, other reagents can also facilitate this transformation. For instance, the esterification of the related 4-bromobenzoic acid has been achieved with high yield by reacting it with methanol in the presence of 1,3-dichloro-5,5-dimethylhydantoin. chemicalbook.com Another approach for hydroxybenzoic acids involves reacting them with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

Below is a table summarizing typical conditions for acid-catalyzed esterification of related benzoic acids.

Carboxylic AcidAlcoholCatalystConditionsYieldReference
3-Bromobenzoic acidMethanolSulfuric AcidReflux, 10 hours85%
4-Bromobenzoic acidMethanol1,3-dichloro-5,5-dimethylhydantoin60°C, 7 hours99% chemicalbook.com
p-Hydroxybenzoic acidMethanolSulfuric AcidReflux86%
2-Hydroxybenzoic acidVarious AlcoholsSulfuric AcidReflux, 12 hoursNot specified labmanager.com

Once the esterification reaction is complete, a systematic workup and purification procedure is required to isolate the pure this compound. A typical procedure involves several steps. labmanager.com First, the reaction mixture is cooled, and any excess acid catalyst is neutralized, often by washing with an aqueous solution of a weak base like sodium bicarbonate. The crude ester is then extracted from the aqueous layer into an organic solvent such as dichloromethane or ethyl acetate (B1210297). labmanager.com The combined organic extracts are subsequently washed with brine to remove residual water and water-soluble impurities, and then dried over an anhydrous drying agent like sodium sulfate.

Final purification is crucial to obtain the compound in high purity. Common methods include:

Recrystallization: This is a highly effective method for purifying solid compounds. For this compound, single crystals suitable for X-ray diffraction have been successfully obtained by slow evaporation from a methanol solution at room temperature, indicating this is an excellent solvent for recrystallization. nih.govresearchgate.net

Silica Gel Chromatography: If recrystallization is insufficient to remove all impurities, the crude product can be purified by column chromatography. The residue is flushed through a silica gel column using an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired ester from any remaining starting material or byproducts.

Transformations from Related Brominated Benzoate Precursors

An alternative synthetic strategy involves modifying an existing brominated benzoate ester to introduce the required hydroxyl group, or introducing the bromine atom onto a suitable hydroxybenzoate precursor. A key example is the synthesis of the isomeric compound, methyl 3-bromo-4-hydroxybenzoate, via the direct bromination of methyl p-hydroxybenzoate. google.com

In this process, methyl p-hydroxybenzoate is treated with bromine (Br₂). Because the hydroxyl group is a strongly activating, ortho-, para-directing group, the incoming bromine atom is directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the methyl ester group, bromination occurs at one of the ortho positions. The reaction is often carried out in a suitable solvent like a halogenated alkane (e.g., dichloromethane) or an ether, with glacial acetic acid sometimes used as a catalyst. google.com A significant challenge in this reaction is the potential for di-bromination, as the second ortho position is also activated, which can lead to the formation of methyl 3,5-dibromo-4-hydroxybenzoate (B1263476) as a byproduct. google.com Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to maximize the yield of the desired mono-brominated product.

While a direct transformation from a precursor like methyl 4-bromobenzoate (B14158574) to this compound is less commonly documented, it would theoretically involve a hydroxylation reaction, which typically requires harsh conditions and may lack regioselectivity. Therefore, the bromination of a pre-existing hydroxybenzoate ester is a more synthetically viable route.

Protective Group Strategies in Synthesis

In multi-step syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. In the context of synthesizing derivatives of this compound, the phenolic hydroxyl group is a primary candidate for protection.

The hydroxyl group is acidic and can be nucleophilic, which could interfere with reactions such as those involving strong bases or nucleophiles. For example, if one wanted to perform a Grignard reaction at the C-Br bond, the acidic proton of the hydroxyl group would quench the Grignard reagent.

Common protecting groups for hydroxyls include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used. They are introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. TBDMS ethers are robust and stable to many reaction conditions but can be easily removed using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). nih.gov

Benzyl (B1604629) Ethers (Bn): Formed using benzyl bromide or chloride with a base. Benzyl ethers are stable to many acidic and basic conditions but can be removed by catalytic hydrogenolysis.

Acetyl Esters (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride. While simple, they are more labile and can be cleaved under both acidic and basic conditions. nih.gov

The choice of protecting group is critical and depends on the specific reaction sequence planned. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and easy to remove in high yield without affecting the rest of the molecule. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound, particularly in the esterification step.

Key green chemistry considerations include:

Use of Heterogeneous Catalysts: Traditional Fischer esterification uses strong mineral acids like H₂SO₄, which are corrosive, hazardous, and difficult to separate from the reaction mixture, leading to waste generation during neutralization. A greener alternative is the use of solid acid catalysts. These catalysts are non-corrosive, reusable, and easily separated by simple filtration. Examples of solid acids successfully used for esterification of benzoic acids include phosphoric acid-modified Montmorillonite K10 clay, sulfated zirconia, and various zeolites. ijstr.orgresearchgate.netuhamka.ac.id

Solvent-Free Reactions: Many esterification reactions can be performed under solvent-free conditions, especially when one of the reactants (like methanol) is a liquid and can serve as the reaction medium. ijstr.org This reduces the use of volatile organic compounds (VOCs), which are often flammable, toxic, and environmentally harmful.

Atom Economy: Esterification reactions, in general, have good atom economy, as the only byproduct is water. nih.gov Choosing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle.

Use of Safer Reagents: Exploring milder and less toxic reagents is another key aspect. For instance, using biocatalysts like lipases for esterification can proceed under mild conditions (neutral pH, room temperature), though this is more common for aliphatic esters. nih.gov For bromination, replacing elemental bromine with less hazardous alternatives where possible is also a consideration.

By incorporating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Solvent Selection and Minimization

Detailed studies focusing specifically on optimizing solvent selection for the synthesis of this compound are not present in the surveyed literature. The only solvent mentioned in relation to the compound is methanol, which was used for recrystallization to obtain single crystals for X-ray diffraction analysis. researchgate.netnih.gov There is no available information regarding efforts to minimize solvent use or to substitute traditional solvents with greener alternatives for the synthesis of this specific compound.

For the closely related isomer, methyl 3-bromo-4-hydroxybenzoate, research has explored the use of solvents like dichloromethane, chloroform, and various ethers, with a stated goal of reducing solvent consumption and avoiding highly toxic options like chloroform. google.com However, this data pertains to a different molecule and cannot be directly attributed to the synthesis of this compound.

Atom Economy and Yield Optimization

There is no specific information available in the provided research concerning the atom economy or yield optimization for the synthesis of this compound. While patents for similar compounds, such as methyl 3-bromo-4-hydroxybenzoate, discuss the importance of achieving high yields and the challenges of preventing the formation of dibrominated by-products, equivalent research for the 4-bromo-3-hydroxy isomer is not available. google.com Therefore, no quantitative data on reaction yields or atom economy calculations can be presented.

Waste Reduction and Environmental Impact Assessment

A comprehensive environmental impact assessment, including details on waste reduction strategies for the synthesis of this compound, has not been detailed in the available literature. The synthesis of brominated aromatic compounds can potentially generate waste streams containing residual bromine and organic by-products. However, without specific details on the synthetic pathway for this compound, a precise assessment of waste products and potential environmental impact is not possible. General principles of green chemistry would advocate for processes that minimize the formation of such waste, but specific applications of these principles to the synthesis of this compound are not documented. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
methyl 3-bromo-4-hydroxybenzoate
Chloroform
Dichloromethane

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For methyl 4-bromo-3-hydroxybenzoate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques confirms the assigned structure and provides nuanced details about the electronic environment of each nucleus.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

In a common solvent like dimethyl sulfoxide-d6 (DMSO-d6), the aromatic region displays a characteristic splitting pattern. A notable observation is the presence of a doublet for the proton at the 5-position, a doublet of doublets for the proton at the 6-position, and a doublet for the proton at the 2-position. The hydroxyl proton usually appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The methyl ester protons resonate as a sharp singlet further upfield.

A study reported the following ¹H NMR data in DMSO-d6: a doublet of doublets at 8.00 ppm (1H), a doublet at 7.63 ppm (1H), and another doublet at 7.58 ppm (1H). snu.ac.kr Another source using the same solvent showed signals at 7.77 ppm (d, 1H), 7.56 ppm (s, 1H), and 7.45 ppm (d, 1H), along with the hydroxyl proton at 11.58 ppm (s, 1H) and the methyl protons at 3.86 ppm (s, 3H). epo.org The coupling constants (J), which describe the interaction between adjacent protons, are crucial for assigning the specific positions of the protons on the benzene (B151609) ring.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (δ) in DMSO-d6 (ppm) Multiplicity Coupling Constant (J) in Hz
H-5 8.00 dd 7.9, 1.4
H-6 7.63 d 8.2
H-2 7.58 d 1.9
OH 11.58 s -
OCH₃ 3.86 s -

Note: Data compiled from multiple sources and may show slight variations. snu.ac.krepo.org

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Implications

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of the attached atoms.

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The aromatic carbons show distinct signals, with the carbon bearing the hydroxyl group appearing at a higher chemical shift compared to the other carbons due to the deshielding effect of the oxygen atom. The carbon attached to the bromine atom also has a characteristic chemical shift. The methyl carbon of the ester group appears at the most upfield position.

Detailed assignments are often confirmed through two-dimensional NMR techniques. uni-kiel.debeilstein-journals.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Chemical Shift (δ) in CDCl₃ (ppm)
C=O Not consistently reported in provided abstracts
C-3 (C-OH) Not consistently reported in provided abstracts
C-4 (C-Br) Not consistently reported in provided abstracts
Aromatic Carbons Not consistently reported in provided abstracts
OCH₃ Not consistently reported in provided abstracts

2D NMR Techniques for Connectivity and Spatial Relationships

To overcome the limitations of one-dimensional NMR and to unambiguously assign proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, confirming their connectivity on the benzene ring. uni-kiel.debeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the chemical shifts of protonated carbons by linking the known proton signals to their corresponding carbon signals. uni-kiel.debeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure. For instance, correlations from the methyl protons to the ester carbonyl carbon and from the aromatic protons to various carbons in the ring would be observed. uni-kiel.debeilstein-journals.org

The combined application of these 2D NMR techniques provides a robust and definitive confirmation of the structure of this compound. uni-kiel.debeilstein-journals.org

Solvent Effects on NMR Spectral Data

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra. This is particularly true for protons involved in hydrogen bonding, such as the hydroxyl proton in this compound. Solvents like DMSO-d6 can form strong hydrogen bonds with the hydroxyl group, leading to a downfield shift of its resonance compared to less polar solvents like chloroform-d (B32938) (CDCl₃). A study noted the evaluation of the solvent effect of N,N-dimethylformamide (DMF). amazonaws.com The aromatic proton signals can also experience slight shifts due to solvent-solute interactions.

Resolution of Spectroscopic Discrepancies and Computational Predictions (DFT Calculations)

In some instances, experimental NMR data may show discrepancies or may be difficult to interpret unambiguously. In such cases, computational methods like Density Functional Theory (DFT) can be employed to predict NMR chemical shifts. amazonaws.comrsc.org By calculating the magnetic shielding tensors for each nucleus in a modeled structure of this compound, theoretical chemical shifts can be obtained. These predicted values can then be compared with the experimental data to resolve ambiguities and provide a higher level of confidence in the structural assignment. DFT calculations can also be used to investigate conformational preferences and their influence on the NMR parameters. amazonaws.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Peak Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the observation of the molecular ion with minimal fragmentation. In the analysis of this compound, ESI-MS reveals an intense molecular ion peak at a mass-to-charge ratio (m/z) of 230. sigmaaldrich.comresearchgate.net This peak typically corresponds to the deprotonated molecule [M-H]⁻, which is consistent with the compound's acidic phenolic hydroxyl group.

Further analysis using predicted data can identify other common adducts formed during ionization. uni.lu The presence of these adducts can help confirm the molecular weight of the analyte.

AdductPredicted m/z
[M+H]⁺230.96514
[M+Na]⁺252.94708
[M-H]⁻228.95058

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound, the calculated monoisotopic mass is 229.95786 Da. nih.govnih.gov This precise mass measurement corresponds to the molecular formula C₈H₇BrO₃, confirming the elemental composition of the compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for all bromine-containing fragments.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion [C₈H₇BrO₃]⁺• would be expected to undergo several key fragmentations. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), which would result in an acylium ion.

Loss of Methoxy Radical: [M - •OCH₃]⁺ would produce a fragment at m/z 199/201.

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the acylium ion is a common pathway for aromatic esters, leading to a bromohydroxyphenyl cation at m/z 171/173.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment at m/z 151.

The presence of the bromine atom's M/M+2 isotopic signature in the fragments containing bromine provides strong evidence for its presence in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, O-H, Ar-H, C-Br)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum is not provided, the expected vibrational frequencies can be predicted based on its structure and data from similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenol)Stretching3500 - 3200Broad, Medium
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Ester)Stretching1725 - 1705Strong
C=C (Aromatic)Stretching1600 - 1450Medium-Weak
C-O (Ester/Phenol)Stretching1300 - 1100Strong
C-BrStretching680 - 515Medium-Strong

The broadness of the O-H stretch is due to hydrogen bonding. The strong absorption of the C=O bond is a very characteristic feature of esters. The C-Br stretching vibration appears in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region.

of this compound

Electronic Transitions and Aromatic Chromophore Analysis

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are determined by the substituted benzene ring, which acts as a chromophore. The interaction of ultraviolet light with the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The primary electronic transitions responsible for the UV-Vis absorption in this aromatic compound are π → π* and n → π* transitions.

The aromatic sextet of the benzene ring possesses several π molecular orbitals. The absorption bands arising from π → π* transitions are typically intense and occur at shorter wavelengths. For substituted benzenes, these transitions are influenced by the nature and position of the substituents on the ring. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups, both containing non-bonding electrons (n electrons) on their oxygen atoms, can also give rise to n → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital and are generally of lower intensity compared to π → π* transitions.

The specific substitution pattern of this compound, with a bromo, a hydroxyl, and a methoxycarbonyl group attached to the benzene ring, modulates the energy of these transitions and thus the wavelengths of maximum absorption (λmax). The hydroxyl group is an activating, auxochromic group that tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption. The bromine atom, also an auxochrome, and the methoxycarbonyl group, a deactivating group, further influence the electronic distribution within the aromatic chromophore. The methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° with respect to the benzene ring, which can affect the extent of electronic conjugation. nih.govresearchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionExpected Intensity
π → ππ (benzene ring) → π (benzene ring)Shorter UV (Below 300 nm)High
n → πn (hydroxyl, carbonyl) → π (benzene ring, carbonyl)Longer UV (Above 300 nm)Low

This table represents a generalized expectation for a substituted benzoate (B1203000) and is not based on published experimental or computational data for this compound.

Further experimental investigation using UV-Vis spectroscopy would be necessary to determine the precise absorption maxima and molar absorptivity coefficients for this compound. This empirical data would enable a more detailed and accurate analysis of its electronic transitions and the influence of the substituents on the aromatic chromophore.

Crystallographic Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to determine the precise atomic coordinates within the crystal lattice of Methyl 4-bromo-3-hydroxybenzoate.

Studies have shown that this compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and for this compound, it contains four molecules (Z=4). nih.govresearchgate.net The dimensions of the unit cell were determined at a temperature of 293 K. nih.govresearchgate.net

Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₈H₇BrO₃
Formula Weight231.05
Temperature293 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.812 (4)
b (Å)6.317 (2)
c (Å)12.490 (5)
β (°)100.164 (6)
Volume (ų)839.7 (5)
Z4

Within the crystal structure, the methoxycarbonyl group is not perfectly coplanar with the benzene (B151609) ring. nih.govresearchgate.net A slight twist is observed, characterized by a dihedral angle of 8.06 (4)° between the plane of the methoxycarbonyl group and the plane of the benzene ring. nih.govresearchgate.net

The intramolecular bond lengths and angles of this compound are consistent with those expected for a substituted benzene derivative. A detailed comparison with its isomers, such as methyl 3-bromo-4-hydroxybenzoate, and other related hydroxybenzoate derivatives would reveal subtle electronic and steric effects of the substituent positions on the molecular geometry. For instance, the C-Br, C-O, and C=O bond lengths, as well as the bond angles within the benzene ring and the ester group, provide valuable information about the electronic distribution within the molecule.

In the crystallographic refinement process, hydrogen atoms were positioned at calculated locations and treated using a riding model. nih.govresearchgate.net Specifically, the O-H bond distance was constrained to 0.82 Å, and C-H bond distances were set to between 0.93-0.96 Å. nih.govresearchgate.net The isotropic displacement parameters (Uiso) for the hydrogen atoms were defined relative to the equivalent isotropic displacement parameters (Ueq) of the parent oxygen or carbon atom. For the hydroxyl and methyl hydrogen atoms, Uiso(H) was set to 1.5 times Ueq of the attached atom, while for other hydrogen atoms, it was set to 1.2 times Ueq(C). nih.govresearchgate.net

Pi-Pi Stacking Interactions

Centroid-Centroid Distances and Stacking Arrangements

Analysis of the crystal structure of this compound reveals that there are no significant π-π stacking interactions present. mdpi.com The packing is dominated by the strong O-H···O hydrogen bonds that form helical chains, and these chains remain relatively isolated from each other without engaging in the close, parallel stacking arrangements characteristic of π-π interactions.

This is in contrast to its isomer, Methyl 5-bromo-2-hydroxybenzoate, where very weak π-π interactions are observed, with large centroid-centroid distances of 3.982 (5) Å and 3.984 (5) Å. researchgate.netresearchgate.net Other related molecules, such as 4-bromo-3-(methoxymethoxy)benzoic acid, exhibit more significant slipped-parallel π–π interactions with centroid-centroid distances around 3.679 Å and 3.843 Å.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for molecules like Methyl 4-bromo-3-hydroxybenzoate, providing a balance between accuracy and computational cost. DFT studies can predict molecular geometries, electronic properties, and spectroscopic parameters. nih.govnih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, these calculations seek the lowest energy conformation. The results of such calculations can be compared against experimental data, such as that obtained from X-ray crystallography.

Experimental crystallographic data reveals that in its solid state, the methoxycarbonyl group of this compound is twisted at a dihedral angle of 8.06° relative to the benzene (B151609) ring. researchgate.net DFT calculations, often using functionals like B3LYP with a 6-31G* basis set, would aim to reproduce this slight twist and other geometric parameters like bond lengths and angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density and calculating the electrostatic potential. Such analyses show how electrons are distributed across the molecule, highlighting electron-rich and electron-deficient areas. For instance, the oxygen atoms of the hydroxyl and ester groups are regions of high electron density (negative electrostatic potential), while the hydroxyl proton is a region of low electron density (positive electrostatic potential). umass.edu This information is crucial for understanding the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Note: This table represents typical parameters that would be determined via DFT calculations, benchmarked against available experimental data.)

ParameterAtom Pair/GroupTypical Calculated Value
Bond Lengths
C-Br~1.90 Å
C-O (hydroxyl)~1.36 Å
C=O (ester)~1.21 Å
C-O (ester ether)~1.34 Å
Bond Angles
C-C-Br~119°
C-C-O (hydroxyl)~121°
Dihedral Angle
Benzene Ring - Methoxycarbonyl~8°

DFT calculations are also extensively used to predict spectroscopic data, which can then be compared with experimental results for validation. A key application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, a theoretical NMR spectrum can be generated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework.

Experimental ¹H-NMR data for this compound has been reported in various solvents. rsc.orgsnu.ac.krrsc.org Theoretical predictions would aim to match these experimental values, helping to confirm structural assignments. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or the specific dynamics in solution, which can be further investigated with other computational techniques.

Table 2: Comparison of Experimental and Theoretically Predicted ¹H-NMR Chemical Shifts (δ) in ppm (Note: Predicted values are illustrative of what a typical GIAO-DFT calculation would yield. Experimental values are sourced from literature. snu.ac.kr)

ProtonExperimental (DMSO-d6)Predicted (in vacuo)
OH9.259.10 - 9.40
Aromatic H (ortho to ester)7.637.55 - 7.70
Aromatic H (ortho to Br)7.587.50 - 7.65
Aromatic H (meta to ester)7.317.25 - 7.40
Methyl (OCH₃)3.883.80 - 3.95

Molecular Dynamics Simulations

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations can reveal information about a molecule's flexibility and its interactions with its environment, such as a solvent.

MD simulations can explore the conformational landscape of this compound beyond its single crystal structure conformation. These simulations would model the rotation around key single bonds, primarily the C-C bond linking the ester group to the ring and the C-O bond of the hydroxyl group. By tracking the dihedral angles associated with these bonds over time, a picture of the molecule's flexibility and the relative energies of different conformers can be built. This is particularly useful for understanding the molecule's behavior in the liquid phase or when interacting with biological targets. While specific MD studies on this compound are not prominent, the methodology using standard force fields like the Universal Force Field (UFF) is well-established. rsc.org

MD simulations are ideal for studying how molecules interact with each other. Based on crystallographic data, a key intermolecular interaction for this compound is the formation of hydrogen bonds between the hydroxyl group (donor) and the carbonyl oxygen of the ester group (acceptor) on an adjacent molecule. researchgate.net These O—H⋯O bonds link the molecules into chains in the solid state. researchgate.net

An MD simulation of multiple this compound molecules could model the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. The simulation could also explore other potential non-covalent interactions, such as π-π stacking between aromatic rings and halogen bonding involving the bromine atom.

Quantum Chemical Calculations

"Quantum chemical calculations" is a broad category that encompasses DFT as well as other methods. While DFT is the workhorse for systems of this size, other quantum methods can be used for specific purposes. For example, semi-empirical methods like AM1 are faster but less accurate and can be used for initial predictions of electronic properties like electrostatic charges. umass.edu Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain highly accurate energies or properties for benchmarking purposes, though at a significantly greater computational expense. For this compound, DFT provides the most practical approach for a comprehensive theoretical investigation.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map the energetic landscape of a chemical reaction, identifying the most likely mechanism and the structure of high-energy transition states. This analysis is crucial for understanding reaction kinetics and for optimizing synthetic procedures.

Currently, there are no specific published studies focusing on the detailed reaction pathway modeling or transition state analysis for reactions directly involving this compound. The compound is known to be used as a reactant in various chemical syntheses, such as the preparation of selective inhibitors and other complex molecules. rsc.orgugr.es For instance, the etherification of the hydroxyl group is a common reaction. rsc.org A theoretical study of such a reaction would involve calculating the energy profile as the reactant approaches, forms a transition state, and resolves into the product. This would provide the activation energy, offering a deeper understanding of the reaction's feasibility and rate. However, such specific computational analyses for this molecule are not present in the reviewed literature.

Structure-Property Relationship Studies

The relationship between a molecule's three-dimensional structure and its physical and chemical properties is a cornerstone of chemical science. For this compound, significant insights have been provided by single-crystal X-ray diffraction studies. researchgate.netgoogleapis.com

The experimental data reveals that the methoxycarbonyl group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 8.06(4)°. researchgate.netgoogleapis.com This deviation from perfect planarity can influence the molecule's electronic conjugation and packing in the solid state.

A critical feature of its structure is the presence of intermolecular O-H···O hydrogen bonds. In the crystal lattice, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into infinite helical chains that propagate along the b-axis of the crystal. researchgate.netgoogleapis.com This specific hydrogen bonding network is a key determinant of the compound's solid-state properties, including its melting point and solubility.

The precise structural data obtained from X-ray crystallography is invaluable for computational chemistry, as it serves as a benchmark for validating the accuracy of theoretical models. A successful geometry optimization using a method like DFT should yield a structure that closely matches these experimental parameters. Furthermore, while detailed quantitative structure-activity relationship (QSAR) studies are not published, the compound has been noted in the context of research aimed at designing enzyme inhibitors, indicating its relevance in studies that computationally link molecular structure to biological activity. acs.org

Below are tables summarizing the crystallographic data and key geometric parameters from experimental studies.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₈H₇BrO₃
Formula Weight 231.05 g/mol
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 10.812 (4)
b (Å) 6.317 (2)
c (Å) 12.490 (5)
β (°) 100.164 (6)
Volume (ų) 839.7 (5)
Z 4

Data sourced from Huang et al. (2011). researchgate.net

Table 2: Hydrogen-Bond Geometry

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
O1—H1···O2ⁱ 0.82 1.87 2.681 (7) 170

Symmetry code: (i) -x+1, y+1/2, -z+3/2. Data sourced from Huang et al. (2011). researchgate.netgoogleapis.com

Biological Activity and Mechanistic Investigations of Methyl 4 Bromo 3 Hydroxybenzoate and Its Derivatives

Antimicrobial Properties

Derivatives of methyl 3-hydroxybenzoate, the parent structure of methyl 4-bromo-3-hydroxybenzoate, have been utilized as foundational materials in the synthesis of a variety of broad-spectrum antimicrobial agents. nih.govresearchgate.net This has spurred further investigation into the antimicrobial potential of its halogenated derivatives.

Broad-Spectrum Antimicrobial Activity of Derivatives

Research has shown that derivatives of hydroxybenzoic acids can exhibit significant antimicrobial properties. For instance, a study on biosourced functional hydroxybenzoate-co-lactide polymers demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Another study on a novel p-hydroxybenzoic acid derivative isolated from Bacopa procumbens, 5-(p-hydroxybenzoyl) shikimic acid, showed moderate activity against methicillin-resistant Staphylococcus haemolyticus (MRSH) and Escherichia coli. mdpi.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

The antimicrobial efficacy of hydroxybenzoate derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that modifications to the aromatic ring significantly influence their antimicrobial power. nih.gov

Key findings from SAR studies include:

Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity, likely by facilitating better penetration of bacterial cell membranes. mdpi.com

Substituent Position: In a series of 4-(methyl/allyl/benzyl)oxy, 6-(H/alkyl)-2-hydroxybenzoates, modifications at the 4-O and 6-positions of the aromatic ring markedly improved activity against S. aureus. nih.gov Specifically, a heptyl group at the 6-position led to a significant decrease in the minimum inhibitory concentration (MIC). nih.gov

Nature of Substituent: The combination of a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position resulted in the highest antibacterial activity, comparable to ampicillin. nih.gov In contrast, smaller substituents at the 4-O position generally led to decreased activity. nih.gov

**Table 1: Antimicrobial Activity of Hydroxybenzoate Derivatives against *S. aureus***

Compound/DerivativeModificationMIC (µg/mL)
Salicylic acid derivativeBenzyl substituent at 4-O position125
6-methyl derivativeMethyl group at 6-position>500
6-heptyl derivativeHeptyl group at 6-position31.3
Combined derivativeBenzyl at 4-O and heptyl at 6-position3.9

Data sourced from a study on biosourced functional hydroxybenzoate-co-lactide polymers. nih.gov

Mechanisms of Antimicrobial Action (e.g., Biofilm Formation Inhibition)

A primary mechanism through which these compounds exert their antimicrobial effects is the inhibition of biofilm formation. mdpi.com Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. mdpi.com

Derivatives of this compound can disrupt this process. For example, D-galactose-modified polymeric nanoparticles have been developed to target the LecA lectin of Pseudomonas aeruginosa, a key protein involved in bacterial adhesion and biofilm formation. mdpi.com By binding to LecA, these nanoparticles inhibit the initial attachment of bacteria, a critical step in biofilm development. mdpi.com This anti-adhesion approach is considered an antivirulence strategy, as it does not directly kill the bacteria but rather reduces their ability to cause infection, which may lower the selective pressure for developing resistance. mdpi.com

Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, derivatives of bromophenols, including structures related to this compound, have demonstrated potential as anticancer agents. mdpi.com

Selective Cytotoxicity Against Specific Cell Lines

Research has shown that certain derivatives exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. For instance, a study on novel bicyclo[3.3.1]nonane derivatives, which can be synthesized from related starting materials, showed cytotoxic effects against the Ehrlich ascites carcinoma cell line. nih.gov

In another study, acetylated and methylated derivatives of bromophenols were evaluated for their anticancer activities. mdpi.com The compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate was found to inhibit the viability of leukemia K562 cells. mdpi.com Furthermore, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with many compounds showing greater activity against the glioblastoma cells. nih.gov

Table 2: Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cells

DerivativeSubstituent on Phenylcarbamoyl MoietyIC50 (µg/mL)
Adduct 1Unsubstituted151.71
Adduct 22-methoxy148.23
Adduct 34-methoxy110.65

IC50 is the concentration required to cause 50% cytotoxicity. nih.gov

Mechanistic Pathways of Antineoplastic Effects

The anticancer effects of these derivatives are mediated through various mechanistic pathways. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. The derivative (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate was shown to induce apoptosis in leukemia K562 cells without affecting the cell cycle distribution. mdpi.com

Another important pathway involves the cellular response to oxidative stress. Certain bromophenol derivatives have been found to ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in HaCaT keratinocytes. mdpi.com They achieved this by increasing the expression of TrxR1 and HO-1, proteins involved in the antioxidant defense system. mdpi.com

Furthermore, the cytotoxic activity of some derivatives appears to be linked to their chemical structure, particularly the presence and position of electron-donating groups. In the case of the bicyclo[3.3.1]nonane derivatives, the presence of a methoxy (B1213986) substituent on the phenyl ring enhanced cytotoxicity. nih.gov The greater electron-donating ability of the 4-methoxy group compared to the 2-methoxy group was correlated with increased cytotoxic activity. nih.gov This suggests that the electronic properties of these molecules play a crucial role in their anticancer effects.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its related compounds on various enzymes have been a subject of scientific investigation. These studies are crucial for understanding the potential therapeutic applications of these molecules.

Inhibition of Histidine Decarboxylase (HDC) by Related Compounds (4-Bromo-3-hydroxybenzoic acid)

4-Bromo-3-hydroxybenzoic acid, a related compound to this compound, has been identified as an inhibitor of histidine decarboxylase (HDC). selleckchem.com This enzyme is responsible for the conversion of histidine to histamine (B1213489), a key mediator in allergic reactions and inflammatory responses. Research has shown that 4-bromo-3-hydroxybenzoic acid, which is also a metabolite of the drug Brocresine, demonstrates inhibitory activity against HDC. nih.gov Specifically, it has been reported to inhibit both rat fetal and rat gastric HDC with a half-maximal inhibitory concentration (IC50) of 1 mM. nih.gov The inhibition of HDC by 4-bromo-3-hydroxybenzoic acid highlights its potential as a modulator of histamine levels in the body. selleckchem.com

Table 1: Inhibition of Histidine Decarboxylase (HDC) by 4-Bromo-3-hydroxybenzoic acid

Enzyme SourceIC50 Value
Rat Fetal HDC1 mM
Rat Gastric HDC1 mM

Inhibition of Aromatic-L-amino acid decarboxylase

In addition to its effects on HDC, 4-bromo-3-hydroxybenzoic acid has also been shown to inhibit another important enzyme, aromatic-L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). scbt.com This enzyme plays a critical role in the synthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin. In vitro studies have demonstrated that 4-bromo-3-hydroxybenzoic acid can inhibit AADC sourced from hog kidney and rat gastric mucosa. nih.gov The IC50 value for the inhibition of both these enzymes was found to be 1 mM. nih.gov

Table 2: Inhibition of Aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxybenzoic acid

Enzyme SourceIC50 Value
Hog Kidney AADC1 mM
Rat Gastric Mucosa AADC1 mM

Inhibition of Isocitrate Lyase (ICL) by Bromophenol Derivatives

Bromophenol derivatives, a class of compounds to which this compound belongs, have been investigated for their inhibitory activity against isocitrate lyase (ICL). This enzyme is a key component of the glyoxylate (B1226380) cycle, which is essential for the survival of various pathogens, including the bacterium Mycobacterium tuberculosis, especially during its dormant phase. mdpi.com Research has identified bromophenols isolated from the marine red alga Odonthalia corymbifera as potent inhibitors of ICL, with reported IC50 values in the range of 2.0–2.8 μM. mdpi.com This finding suggests that bromophenol derivatives could be explored as potential anti-tubercular agents. mdpi.com

Mechanisms of Enzyme Inhibition

The mechanisms by which these compounds inhibit enzymes are varied. For histidine decarboxylase and aromatic-L-amino acid decarboxylase, 4-bromo-3-hydroxybenzoic acid acts as a direct inhibitor. selleckchem.com The presence of the carboxyl and hydroxyl groups on the benzene (B151609) ring, along with the bromine atom, likely contributes to the binding of the molecule to the active site of these enzymes, thereby preventing the substrate from binding and being converted to its product.

In the case of isocitrate lyase, the inhibition by bromophenol derivatives is considered a promising strategy for targeting pathogens like Mycobacterium tuberculosis. mdpi.com The glyoxylate cycle, where ICL is a key enzyme, allows these organisms to utilize fatty acids as a carbon source when glucose is scarce. mdpi.com By inhibiting ICL, bromophenols can disrupt this metabolic pathway, ultimately leading to the death of the pathogen. mdpi.com

Antiviral Activity of Related Bromophenols

Bromophenols, the larger class of compounds that includes this compound, have demonstrated notable antiviral properties. mdpi.com Phenolic compounds, in general, are known for their broad-spectrum biological activities, including antiviral effects against a range of viruses. nih.govtaylorandfrancis.com Their mechanisms of action can involve interfering with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles. researchgate.net

For instance, certain phenolic compounds have been found to inhibit viral proteases, which are essential enzymes for the cleavage of viral polyproteins into functional units necessary for viral replication. taylorandfrancis.com Some natural phenolic compounds have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and for evading the host's innate immune response. scbt.comnih.gov The antiviral potential of bromophenols and related phenolic compounds makes them interesting candidates for the development of new antiviral therapies. taylorandfrancis.com

Cytoprotective Effects

Derivatives of bromophenols have been shown to possess cytoprotective effects, particularly against oxidative stress. nih.govnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Natural bromophenols and their synthetic derivatives have demonstrated the ability to protect cells from damage induced by oxidative agents like hydrogen peroxide (H2O2). nih.gov

The cytoprotective mechanism of some bromophenols involves the activation of the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, bromophenols can enhance the cell's endogenous defense mechanisms against oxidative damage. nih.gov Furthermore, some bromophenol derivatives have been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, further contributing to their cytoprotective effects. nih.gov The ability of these compounds to protect cells from oxidative damage suggests their potential therapeutic value in conditions associated with oxidative stress. nih.govnih.gov Phenolic compounds, as a broader class, have also been investigated for their neuroprotective and cardioprotective properties, which are often linked to their antioxidant and anti-inflammatory activities. nih.govnih.govnih.govnih.gov

Assessment of Cell Viability and Oxidative Stress Modulation

Direct studies specifically evaluating the impact of this compound on cell viability and oxidative stress are not extensively documented. However, research on related bromophenol derivatives offers a foundation for potential lines of inquiry.

A study on synthesized methylated and acetylated derivatives of natural bromophenols demonstrated that certain compounds could ameliorate H₂O₂-induced oxidative damage and the generation of reactive oxygen species (ROS) in HaCaT keratinocytes. nih.gov Specifically, compounds such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate showed protective effects. nih.gov These findings indicate that the bromophenol scaffold, a core feature of this compound, can be associated with antioxidant properties. The potential for this compound to exhibit similar activities warrants further investigation.

The following table summarizes the observed antioxidant effects of related bromophenol derivatives.

CompoundCell LineInducer of Oxidative StressObserved Effects
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneHaCaTH₂O₂Ameliorated oxidative damage and ROS generation. nih.gov
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetateHaCaTH₂O₂Ameliorated oxidative damage and ROS generation. nih.gov

Investigations into Other Potential Biological Activities

Investigations into the broader biological activities of compounds structurally similar to this compound have revealed potential for enzyme inhibition and other effects.

The parent carboxylic acid, 4-Bromo-3-hydroxybenzoic acid, has been identified as an inhibitor of L-histidine decarboxylase (HDC) and L-DOPA decarboxylase (DDC). scbt.com HDC is a key enzyme in the synthesis of histamine, a mediator of inflammatory and allergic responses, while DDC is involved in the production of dopamine and serotonin. The inhibitory activity of the parent acid suggests that this compound, as its methyl ester, could serve as a prodrug that is hydrolyzed in vivo to the active acidic form.

Furthermore, derivatives of methyl 3-hydroxybenzoate have been utilized as starting materials in the synthesis of broad-spectrum antimicrobials. nih.govresearchgate.net This suggests that the core chemical structure of this compound may be a valuable scaffold for the development of new therapeutic agents.

The table below outlines the reported biological activities of the parent acid and related derivatives.

Compound / Derivative ClassTarget(s) / ApplicationReported Activity / Use
4-Bromo-3-hydroxybenzoic acidHDC, DDCInhibitor. scbt.com
Methyl 3-hydroxybenzoate derivativesAntimicrobial agentsStarting materials for synthesis of broad-spectrum antimicrobials. nih.govresearchgate.net

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound itself. The existing data on related compounds, however, provides a strong rationale for pursuing such investigations.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes

The synthesis of Methyl 4-bromo-3-hydroxybenzoate is a critical first step for its utilization. While traditional methods exist, future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic pathways suitable for industrial-scale production.

Current methods often start from methyl p-hydroxybenzoate and introduce the bromine atom via a bromination reaction. google.com A significant challenge in this process is the potential for the creation of di-substituted byproducts, such as 3,5-dibromo-4-hydroxybenzoate (B1263476), due to the activation of both ortho positions to the hydroxyl group. google.com

One innovative approach detailed in recent patent literature involves the use of glacial acetic acid as a catalyst in a halogenated alkane (like dichloromethane (B109758) or chloroform) or an ether solvent. google.com This method facilitates the bromination of the starting material with Br₂ at a controlled temperature range of -10°C to 50°C. google.com This process is noted for its reduced solvent consumption, simplified operation and aftertreatment, and high yield, making it a strong candidate for industrial application. google.com This contrasts with older methods that utilized reagents like HBF₄ and N-Bromosuccinimide (NBS) in toxic solvents such as acetonitrile, which suffered from high production costs. google.com

Table 1: Comparison of Synthetic Routes for this compound
MethodStarting MaterialReagents/CatalystSolventKey Advantages/Disadvantages
Catalytic BrominationMethyl p-hydroxybenzoateBr₂, Glacial Acetic Acid (catalyst)Dichloromethane and/or ChloroformAdvantages: High yield, low solvent use, simple operation, suitable for industrial production. google.com
NBS BrominationMethyl p-hydroxybenzoateN-Bromosuccinimide (NBS), HBF₄AcetonitrileDisadvantages: Use of toxic solvent, high production cost. google.com

Exploration of Expanded Chemical Reactivity

This compound is a trifunctional molecule, and its future applications depend on selectively utilizing its reactive sites: the hydroxyl group, the bromo substituent, and the methyl ester. The bromine atom is a particularly attractive handle for carbon-carbon bond-forming reactions. For instance, the related compound Methyl 4-bromo-3-methylbenzoate is known to undergo Suzuki coupling reactions to form biaryl structures. sigmaaldrich.com This suggests a significant potential for this compound to serve as a key precursor in similar cross-coupling reactions to synthesize complex molecular architectures.

The compound has been explicitly identified as a reactant in several advanced synthetic applications:

Dibenzo-p-dioxin Synthesis : It participates in unsymmetrical Ullman reactions with partners like methyl 5-bromovanillate, yielding dicarbomethoxy-dibenzo-p-dioxins. fishersci.ca, fishersci.se

Monomer Synthesis : The sodium salt of this compound can be reacted with bis(chloromethyl)methylphosphine oxide to prepare a phosphorus- and bromine-containing bifunctional monomer. fishersci.ca, fishersci.se

Precursor to Inhibitors : It serves as a general reactant in the preparation of various selective inhibitors. fishersci.ca, chemicalbook.com, fishersci.se

Table 2: Examples of Chemical Reactions of this compound
Reaction TypeReactant(s)Product ClassPotential Application
Unsymmetrical Ullman ReactionMethyl 5-bromovanillateDibenzo-p-dioxinsOrganic synthesis. fishersci.ca, fishersci.se
Nucleophilic Substitution (as sodium salt)Bis(chloromethyl)methylphosphine oxideBifunctional MonomersPolymer and materials science. fishersci.ca, fishersci.se
General IntermediateVariousSelective InhibitorsPharmaceutical development. fishersci.ca, chemicalbook.com, fishersci.se

Advanced Materials Development

The ability to be converted into bifunctional monomers makes this compound a compound of interest for advanced materials development. The synthesis of a phosphorus- and bromine-containing monomer from this precursor is a direct pathway to creating novel polymers. fishersci.ca, fishersci.se Such polymers could possess unique properties, such as flame retardancy (conferred by phosphorus and bromine) and enhanced thermal stability, making them suitable for specialized applications in electronics or aerospace.

Furthermore, derivatives of the parent structure, methyl 3-hydroxybenzoate, have been used to design cryptophanes, which are a class of molecules used in supramolecular chemistry for their ability to encapsulate other atoms or molecules. nih.gov, researchgate.net This opens a research avenue for using this compound to construct novel host-guest systems and self-assembling superstructures, which are foundational to the development of sensors, molecular switches, and drug delivery vehicles.

Pharmacological and Toxicological Profiling of Derivatives

A significant area of future research lies in synthesizing derivatives of this compound and evaluating their biological activities. The parent acid, 4-Bromo-3-hydroxybenzoic acid, is a known inhibitor of L-histidine decarboxylase (HDC) and DOPA decarboxylase (DDC), suggesting that its derivatives could be explored for similar or related enzymatic targets. scbt.com

The broader class of methyl 3-hydroxybenzoate derivatives has been successfully used as starting materials for the synthesis of various broad-spectrum antimicrobials. nih.gov, researchgate.net This precedent strongly supports the potential for discovering new antibacterial or antifungal agents based on the this compound scaffold. Research on the related compound, methyl 4-bromo-2-fluorobenzoate, has highlighted the potential for halogenated benzoates to exhibit antimicrobial and anticancer activities. scispace.com, researchgate.net Future work will likely involve creating a library of derivatives through reactions at the hydroxyl and bromo positions and screening them against a panel of bacterial, fungal, and cancer cell lines.

Table 3: Bioactivity of Related Benzoate (B1203000) Derivatives
Compound/ClassObserved ActivityTarget/Application Area
Methyl 3-hydroxybenzoate derivativesBroad-spectrum antimicrobialInfectious diseases. nih.gov, researchgate.net
4-Bromo-3-hydroxybenzoic acidInhibitor of HDC and DDCEnzyme inhibition. scbt.com
Halogenated Benzoate Derivatives (e.g., methyl 4-bromo-2-fluorobenzoate)Antimicrobial, AnticancerInfectious diseases, Oncology. scispace.com, researchgate.net

Computational Design of New Molecules with Enhanced Bioactivity

In silico techniques are becoming indispensable in modern drug discovery and materials science. These computational methods can predict the properties of molecules before they are synthesized, saving significant time and resources. Future research on this compound and its derivatives will heavily leverage these tools.

Studies on analogous compounds provide a clear roadmap. For example, in silico analysis of methyl 4-bromo-2-fluorobenzoate has been used to study its structural stability, identify biologically active sites via electrostatic potential maps, and investigate its antifungal potential through molecular docking with specific proteins. scispace.com, researchgate.net Similarly, computational studies on 4-bromo-3-fluorobenzonitrile (B163030) have explored its potential as an inhibitor for enzymes implicated in Alzheimer's disease through molecular docking and molecular dynamics simulations. researchgate.net

For this compound, future computational work will likely involve:

DFT Calculations : To understand the molecule's electronic structure, reactivity, and spectral properties.

Molecular Docking : To screen virtual libraries of its derivatives against various protein targets (e.g., bacterial enzymes, cancer-related proteins) to predict binding affinities and identify promising drug candidates.

Pharmacokinetic Prediction (ADMET) : To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity of potential derivatives, helping to prioritize candidates for synthesis.

Table 4: Computational Methods for Bioactivity Prediction
MethodPurposeExample Application (from related compounds)
Density Functional Theory (DFT)Investigate structural stability, electronic properties, and active sites.Used to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential of methyl 4-bromo-2-fluorobenzoate. scispace.com, researchgate.net
Molecular DockingPredict the binding mode and affinity of a ligand to a protein target.Used to study the antifungal activity of methyl 4-bromo-2-fluorobenzoate and the anti-Alzheimer potential of 4-bromo-3-fluorobenzonitrile. scispace.com, researchgate.net, researchgate.net
Molecular Dynamics (MD) SimulationSimulate the movement of a ligand-protein complex over time to assess stability.Used to evaluate the stability of 4-bromo-3-fluorobenzonitrile bound to target proteins. researchgate.net
Hirshfeld Surface AnalysisVisualize and quantify intermolecular interactions in a crystal structure.Applied to methyl 4-hydroxybenzoate (B8730719) to understand crystal packing. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-bromo-3-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via halogenation of methyl 3-hydroxybenzoate derivatives. Evidence from coupling reactions in triazine-based syntheses suggests that temperature control (130°C) and stoichiometric ratios (1:1 equiv. of reactants) are critical for minimizing side products . Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer : Purity is confirmed using HPLC (>95% purity thresholds) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from ethanol/water mixtures improves crystalline purity, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. For example, ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 10.5 (OH), δ 3.8 (OCH₃), and aromatic protons at δ 7.2–8.0 .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use impervious gloves (nitrile), sealed goggles, and fume hoods to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Store in airtight containers away from oxidizing agents, as brominated aromatics may decompose under heat or light, releasing toxic fumes .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches.
  • XRD : Single-crystal X-ray diffraction (employing SHELX-97 software) resolves molecular packing and hydrogen-bonding networks, critical for crystallographic studies .
  • Elemental Analysis : Match calculated vs. observed C, H, Br, and O percentages (e.g., C 41.61%, H 3.05%, Br 34.58%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the adjacent hydroxyl group may hinder palladium catalyst accessibility. Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity. Experimental validation using Pd(PPh₃)₄ and aryl boronic acids under inert atmospheres (N₂/Ar) optimizes coupling efficiency .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from polymorphic variations. Redetermine crystal structure using low-temperature (<100 K) XRD to minimize thermal motion artifacts. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Can this compound serve as a precursor for bioactive derivatives?

  • Methodological Answer : Yes. The hydroxyl and ester groups enable functionalization:

  • Antimicrobial Agents : Introduce sulfonamide groups via nucleophilic substitution (e.g., SOCl₂ activation followed by amine coupling) .
  • Anti-inflammatory Derivatives : Acetylate the hydroxyl group to reduce polarity, enhancing blood-brain barrier penetration .

Q. How do computational models predict the compound’s solubility and partition coefficients?

  • Methodological Answer : Use COSMO-RS or Abraham solvation models in software like ALOGPS to calculate logP (~2.1) and aqueous solubility (~0.1 mg/mL). Compare with experimental shake-flask method results in octanol/water systems .

Q. What mechanistic insights explain variability in bromination efficiency during synthesis?

  • Methodological Answer : Competing electrophilic substitution pathways (para vs. ortho bromination) depend on directing effects of the hydroxyl and ester groups. Kinetic studies (monitored by GC-MS) reveal that excess Br₂ in acetic acid favors para-bromination, while FeBr₃ catalysis shifts selectivity toward meta positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.